Structural Specificity: N-Nitroso Absence Differentiates Lomustine EP Impurity B from API
The structural identity of 1-(2-Chloroethyl)-3-cyclohexylurea is defined by the absence of the N-nitroso group, which is a critical differentiator from the active pharmaceutical ingredient (API) Lomustine (CCNU, CAS 13010-47-4). This structural distinction is essential for its designated role as Lomustine EP Impurity B, enabling precise identification and quantification during pharmaceutical analysis [1].
| Evidence Dimension | Molecular Structure |
|---|---|
| Target Compound Data | C9H17ClN2O (Non-nitrosated urea) |
| Comparator Or Baseline | Lomustine (CCNU, CAS 13010-47-4): C9H16ClN3O2 |
| Quantified Difference | Absence of the -N=O (N-nitroso) group; 1 nitrogen and 1 oxygen atom difference. |
| Conditions | Defined by IUPAC nomenclature and pharmacopoeial monographs (EP/USP) |
Why This Matters
This precise structural difference enables specific detection of a key process-related impurity, which is essential for the release testing of Lomustine drug substance and finished product.
- [1] ChemWhat. Lomustine EP Impureté B CAS : 13908-11-7. View Source
